1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one
Overview
Description
Hydronidone has antifibrotic activity.
Mechanism of Action
Target of Action
Hydronidone primarily targets hepatic stellate cells (HSCs), which play a crucial role in the development of liver fibrosis . By inhibiting the activation of HSCs, Hydronidone can effectively reduce collagen synthesis and curb the process of liver fibrosis .
Biochemical Pathways
The primary biochemical pathway affected by Hydronidone is the TGFβ-Smad signaling pathway. By promoting the degradation of TGFβRI through the upregulation of Smad7, Hydronidone inhibits this pathway, thereby preventing the activation of HSCs and the subsequent synthesis of collagen .
Pharmacokinetics
Hydronidone exhibits linear pharmacokinetics within the dose range of 30–120 mg after a single oral dose . It is rapidly absorbed, with a median time to maximum plasma concentration (tmax) of 0.33–0.63 hours, and cleared with a terminal elimination half-life (t1/2) of 1.72–3.10 hours . The pharmacokinetic parameters after multiple doses are similar to those after a single dose . Food intake significantly reduces the rate and extent (by about 20%) of Hydronidone absorption .
Result of Action
The primary result of Hydronidone’s action is the attenuation of liver fibrosis. By inhibiting the activation of HSCs and reducing collagen synthesis, Hydronidone can effectively curb the progression of liver fibrosis . In clinical trials, Hydronidone treatment has been shown to result in the reversal of liver fibrosis in a significant proportion of patients .
Action Environment
The efficacy and stability of Hydronidone can be influenced by various environmental factors. For instance, food intake can significantly affect the absorption of Hydronidone, reducing both the rate and extent of absorption
Biochemical Analysis
Cellular Effects
Hydronidone has been found to have significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in activated hepatic stellate cells, a key player in liver fibrosis, through the endoplasmic reticulum stress-associated mitochondrial apoptotic pathway .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Hydronidone has been observed to have temporal effects. It was found to be well tolerated and rapidly absorbed, with no accumulation following multiple doses .
Dosage Effects in Animal Models
In animal models, the effects of Hydronidone were found to vary with different dosages. It attenuated liver damage and collagen accumulation, and reduced the expression of fibrosis-related genes .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors .
Transport and Distribution
It is known that Hydronidone is rapidly absorbed and cleared .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-5-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETTXQJYJRFTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459058 | |
Record name | 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851518-71-3 | |
Record name | Hydronidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851518713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydronidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDRONIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXQ128313W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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